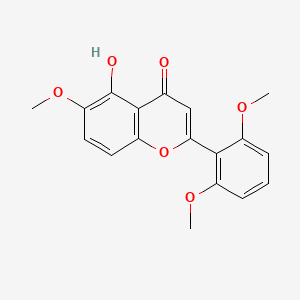
Zapotinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zapotinin is a member of flavonoids and an ether.
This compound is a natural product found in Casimiroa edulis with data available.
Applications De Recherche Scientifique
Anticancer Activity
Zapotin has shown promising results in cancer chemoprevention and treatment:
- Mechanism of Action : Zapotin induces apoptosis (programmed cell death) and differentiation in cancer cells. It has been demonstrated to inhibit key signaling pathways involved in tumor progression, such as NF-κB activation in liver cancer cells (HepG2) and ornithine decarboxylase activity in bladder carcinoma cells (T24) .
- Cell Line Studies :
Table 1: Anticancer Activity of Zapotin
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Prostate Cancer | LNCaP | 2.4 | Induction of apoptosis and differentiation |
| Breast Cancer | MCF-7 | 2.74 × 10^-7 | Apoptosis induction |
| Glioma | U251N | 2.29 × 10^-7 | Inhibition of NF-κB |
| Pancreatic Cancer | PANC-1 | 5.27 × 10^-7 | Apoptosis induction |
| Colon Cancer | H-116 | Not specified | Chemopreventive effects |
Neuroprotective Effects
Zapotin has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases:
- Antidepressant-Like Activity : Research indicates that zapotin may exert antidepressant-like effects, which could be beneficial for treating mood disorders .
- Mechanisms : The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its neuroprotective properties.
Antioxidant Properties
Zapotin possesses significant antioxidant capabilities:
- Free Radical Scavenging : Studies have demonstrated that zapotin can effectively scavenge free radicals, thus protecting cells from oxidative damage .
- Cellular Studies : The compound has been shown to upregulate antioxidant enzymes in various cell lines, enhancing cellular defense mechanisms against oxidative stress.
Synthesis and Bioavailability
The synthesis of zapotin has been optimized to improve yield and purity:
- Synthesis Methods : A regioselective C-acylation method has been developed for efficient synthesis on a multi-gram scale .
- Bioavailability : Studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile suggest that zapotin undergoes extensive biotransformation but shows no significant toxicity at therapeutic doses .
Propriétés
Numéro CAS |
14813-20-8 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.32 |
Nom IUPAC |
2-(2,6-dimethoxyphenyl)-5-hydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-5-4-6-12(22-2)17(11)15-9-10(19)16-13(24-15)7-8-14(23-3)18(16)20/h4-9,20H,1-3H3 |
Clé InChI |
BFXYIQRRGIMMSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















